molecular formula C17H21N3O2S B2420025 4-(4-methoxypiperidin-1-yl)-N-(5-methylthiazol-2-yl)benzamide CAS No. 2034223-49-7

4-(4-methoxypiperidin-1-yl)-N-(5-methylthiazol-2-yl)benzamide

Cat. No. B2420025
CAS RN: 2034223-49-7
M. Wt: 331.43
InChI Key: OTQHRDYTWGVBSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxypiperidin-1-yl)-N-(5-methylthiazol-2-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "MTB" and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.

Scientific Research Applications

Synthesis and Biological Activity

  • Novel Synthetic Pathways : Research has shown innovative synthetic pathways leading to benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derivatives from visnaginone and khellinone. These compounds demonstrated significant anti-inflammatory and analgesic properties, indicating potential for drug development (Abu‐Hashem et al., 2020).
  • Antimicrobial Activities : Another study highlighted the synthesis of 1,2,4-triazole derivatives with some showing good to moderate antimicrobial activities, underscoring the importance of structural modification in enhancing biological activity (Bektaş et al., 2007).

Inhibition of Biological Processes

  • Leukotriene and 5-Lipoxygenase Inhibition : Benzoheterocyclic compounds were prepared and evaluated for their potential to inhibit leukotriene D4 and 5-lipoxygenase, showing broad inhibitory activity which could be beneficial in treating inflammatory conditions (Musser et al., 1987).

Novel Ligands and Inhibitors

  • Serotonin Receptor Ligands : Studies on arylpiperazine derivatives have revealed their high affinity as 5-HT1A serotonin ligands, offering a basis for the development of therapeutic agents targeting serotonin receptors (Glennon et al., 1988).

Antihyperglycemic Agents

  • Structurally New Antihyperglycemic Agents : The development of benzothiazolidine-2,4-diones derivatives showcases the search for new antidiabetic agents, identifying compounds with potential efficacy in diabetes mellitus treatment (Nomura et al., 1999).

Antiviral Activities

  • Anti-Influenza Virus Activity : Benzamide-based aminopyrazoles and their derivatives have shown remarkable activity against avian influenza virus, indicating the potential for developing antiviral therapeutics (Hebishy et al., 2020).

Neuroprotective Activity

  • Histone Deacetylase 6 Inhibitors : The development of 5-aroylindolyl-substituted hydroxamic acids as selective HDAC6 inhibitors demonstrates neuroprotective activity and potential for Alzheimer's disease treatment (Lee et al., 2018).

properties

IUPAC Name

4-(4-methoxypiperidin-1-yl)-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c1-12-11-18-17(23-12)19-16(21)13-3-5-14(6-4-13)20-9-7-15(22-2)8-10-20/h3-6,11,15H,7-10H2,1-2H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTQHRDYTWGVBSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=CC=C(C=C2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxypiperidin-1-yl)-N-(5-methylthiazol-2-yl)benzamide

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